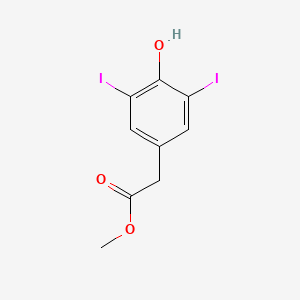

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate

説明

特性

IUPAC Name |

methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUCFXRRJRGYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

-

Catalyst : Sulfuric acid (5–10 mol%)

-

Temperature : Reflux (~65°C)

-

Time : 6–12 hours

Acid Chloride-Mediated Esterification

A higher-yielding approach involves two-step synthesis via the acid chloride intermediate . The carboxylic acid is first treated with thionyl chloride (SOCl₂) to form 2-(4-hydroxy-3,5-diiodophenyl)acetyl chloride, which is then reacted with methanol.

Step 1: Acid Chloride Formation

2-(4-Hydroxy-3,5-diiodophenyl)acetic acid (10 g, 20.5 mmol) is suspended in dry dichloromethane (50 mL), and thionyl chloride (5 mL, 68.7 mmol) is added dropwise at 0–5°C. The mixture is stirred at room temperature for 2 hours, after which excess SOCl₂ is removed under vacuum.

Step 2: Esterification with Methanol

The acid chloride is dissolved in dry methanol (50 mL) and stirred at 0–5°C for 1 hour. The solvent is evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 4:1) to yield the ester (8.9 g, 85%). This method avoids equilibrium issues, achieving higher purity (97–98%) and reduced reaction time.

Alkylation via Methyl Iodide

For large-scale production, alkylation using methyl iodide offers advantages in regioselectivity. The carboxylic acid is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), followed by reaction with methyl iodide.

Procedure

2-(4-Hydroxy-3,5-diiodophenyl)acetic acid (10 g, 20.5 mmol) is suspended in DMF (50 mL), and K₂CO₃ (5.7 g, 41 mmol) is added. Methyl iodide (3.1 mL, 49.2 mmol) is introduced dropwise, and the mixture is heated to 80°C for 5 hours. After cooling, the reaction is quenched with water (200 mL), and the product is extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the ester (6.5 g, 62%).

Key Considerations

-

Base : K₂CO₃ or NaHCO₃ ensures selective deprotonation of the carboxylic acid over the phenolic -OH.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

-

Side Reactions : Minimal O-methylation of the phenol due to steric hindrance from iodine substituents.

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Acid Chloride Route | Alkylation |

|---|---|---|---|

| Yield | 65–75% | 80–85% | 60–65% |

| Purity (HPLC) | 92–95% | 97–98% | 90–92% |

| Reaction Time | 6–12 hours | 3–4 hours | 4–6 hours |

| Key Advantage | Low cost | High yield | Scalability |

| Limitation | Equilibrium-limited | Corrosive reagents | Lower yield |

Critical Process Considerations

Protection of Phenolic Hydroxyl Group

While the target compound retains the free phenolic -OH, competing O-methylation is mitigated by:

Purification Strategies

-

Recrystallization : Methanol/water mixtures remove unreacted acid.

-

Chromatography : Flash chromatography with ethyl acetate/hexane gradients isolates high-purity product.

Industrial-Scale Adaptations

Patent data highlights continuous flow processes for esterification, reducing reaction times by 50% compared to batch methods. For example, a packed-bed reactor with immobilized lipase catalysts enables enzymatic esterification at 40°C, achieving 90% conversion in 2 hours.

Emerging Methodologies

Recent advances include microwave-assisted esterification , where the acid and methanol are irradiated (100 W, 100°C) for 15 minutes, yielding 78% product with 96% purity. This approach minimizes thermal degradation of iodinated aromatics.

化学反応の分析

Types of Reactions

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 2-(4-hydroxy-3,5-diiodophenyl)acetic acid.

Reduction: 2-(4-hydroxy-3,5-diiodophenyl)ethanol.

Substitution: 2-(4-azido-3,5-diiodophenyl)acetate.

科学的研究の応用

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of thyroid hormone analogs.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially those targeting thyroid-related conditions.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate involves its interaction with biological molecules, particularly those related to thyroid function. The compound can mimic the structure of thyroid hormones, potentially binding to thyroid hormone receptors and influencing metabolic processes. The presence of iodine atoms is crucial for its activity, as iodine is a key component of natural thyroid hormones.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Iodine vs. Other Functional Groups

Methyl 2-(4-hydroxyphenyl)acetate (CAS 14199-15-6)

- Structure : Lacks iodine substituents; features a single hydroxyl group at the 4-position.

- Molecular Weight : 180.16 g/mol (vs. 434.97 g/mol for the diiodo compound).

- Applications : Found in natural sources (e.g., Physalis pubescens fruits) ; used as a synthetic intermediate in pharmaceuticals and flavoring agents.

- Key Difference : The absence of iodine reduces molecular weight and alters reactivity, making it less suitable for applications requiring heavy-atom substitution (e.g., radiolabeling) .

Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate

- Structure : Substitutes iodine with chlorine and nitro groups; includes an acrylate moiety.

- Reactivity : Nitro groups enhance electrophilic properties, enabling participation in hydrogen-bonded supramolecular chains (e.g., N–H⋯O interactions in crystal packing) .

- Applications : Studied for biological activity and crystal engineering, diverging from the diiodo compound’s role in hormone synthesis .

Functional Group Modifications: Ester vs. Acid

2-(4-Hydroxy-3,5-diiodophenyl)acetic Acid (CAS 1948-39-6)

Natural Analogs: Compounds from Physalis pubescens

- Example : (S)-Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (Compound 10 in ).

- Structure : Contains a hydroxylated phenyl group but lacks iodine.

- Role : Isolated as a natural product; highlights structural diversity in phenylacetate derivatives but lacks the iodine-mediated applications of the target compound .

Comparative Data Table

Research Findings and Challenges

- Synthetic Challenges : The diiodo compound’s synthesis requires precise control to avoid over-iodination, unlike simpler analogs (e.g., methyl 2-hydroxyphenylacetate) .

- Biological Relevance: Iodinated derivatives are critical for thyroid hormone analogs, whereas non-iodinated analogs (e.g., caffeic acid derivatives) dominate antioxidant and cosmetic research .

- Physical Properties : The diiodo compound’s high molecular weight and iodine content confer unique spectroscopic signatures (e.g., in NMR and mass spectrometry) compared to lighter analogs .

生物活性

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a methyl ester functional group and diiodinated phenolic substitutions, contribute to its biological activity. This article delves into the compound's biological properties, focusing on its interactions with biological systems, particularly concerning thyroid hormone activity.

- Molecular Formula : C₉H₈I₂O₃

- Molecular Weight : Approximately 351.02 g/mol

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Functional Groups | Methyl ester, hydroxyl group, diiodo substitutions |

| Structural Characteristics | Presence of iodine enhances biological activity due to increased lipophilicity and potential receptor interactions |

Biological Activity Overview

Research indicates that methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate exhibits various biological activities:

Thyroid Hormone Activity

A study highlighted the compound's interaction with TTR through molecular docking simulations. The results indicated that methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate could enhance the binding of TTR to thyroid hormones, potentially leading to improved therapeutic outcomes in hypothyroid conditions.

Antimicrobial Potential

Although direct studies on this compound's antimicrobial activity are scarce, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, similar derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis . This suggests that methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate may warrant further investigation in this area.

Case Studies and Comparisons

Several studies have explored compounds structurally related to methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate. The following table summarizes some of these compounds and their respective biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-(4-hydroxyphenyl)acetate | Moderate antibacterial activity | Lacks iodine substitutions |

| Methyl 2-(3,5-dinitro-4-hydroxyphenyl)acetate | Exhibits different reactivity due to nitro groups | Stronger electron-withdrawing effects |

| Methyl 2-(4-methoxyphenyl)acetate | Altered solubility and reactivity | Contains a methoxy group instead of hydroxyl |

The unique combination of hydroxyl and diiodo groups in methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate may enhance its biological activity compared to these structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, and what challenges arise during iodination?

- Methodology : The compound is synthesized via a Chan-Lam coupling reaction using methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate as a precursor. A key challenge involves controlling iodination to avoid over-iodination and decomposition. Protective group strategies (e.g., stepwise removal of groups) are critical to stabilize intermediates .

- Data Insight : Direct iodination attempts in ammonia led to byproducts, necessitating optimized halogenation conditions (e.g., controlled iodide concentrations and protective group chemistry) .

Q. How is Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate characterized for purity and structural confirmation?

- Methodology : Use HPLC for purity assessment (e.g., preparative HPLC for separating iodinated byproducts) and spectroscopic techniques like NMR (for functional group analysis) and mass spectrometry (for molecular weight confirmation). For example, intermediates in its synthesis require rigorous chromatographic separation to isolate high-purity fractions .

Q. What are the primary applications of this compound in biochemical research?

- Applications : It serves as a precursor for synthesizing 13C6-labeled thyroid hormones (e.g., TA3 and TA4 analogs), enabling isotopic tracing in metabolic studies. Its structural similarity to tyrosine derivatives supports research on hormone biosynthesis and receptor interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-diiodo substitution influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing iodine atoms reduce electron density at the phenyl ring, affecting reaction rates in coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Steric hindrance from iodine may require bulky ligands or elevated temperatures to facilitate bond formation. Computational modeling (DFT) can predict reactive sites .

- Data Contradiction : While iodine enhances stability, it complicates regioselective modifications, necessitating tailored catalytic systems .

Q. What analytical challenges arise in quantifying trace degradation products of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate under physiological conditions?

- Methodology : Employ LC-MS/MS with stable isotope-labeled internal standards to detect low-abundance metabolites. Degradation pathways (e.g., ester hydrolysis or deiodination) must be mapped using kinetic studies under simulated physiological pH and temperature .

Q. How does the methyl ester group in Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate impact its stability and bioavailability compared to free carboxylic acid analogs?

- Methodology : Compare hydrolysis rates using in vitro assays (e.g., esterase-containing buffers) and molecular dynamics simulations to assess ester group lability. Bioavailability studies in cell models can quantify membrane permeability differences between ester and acid forms .

Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?

- Methodology : Use inert atmospheres (e.g., argon) and low-temperature iodination protocols. Protective groups (e.g., silyl ethers) on the hydroxyl moiety can prevent unintended deiodination. Post-reaction analysis via X-ray fluorescence ensures iodine retention .

Methodological Considerations

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate derivatives?

- Methodology : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography for unambiguous structural confirmation, as seen in related iodinated tyrosine derivatives .

Q. What role does the 4-hydroxy group play in coordinating metal catalysts during functionalization reactions?

- Methodology : The hydroxyl group can act as a ligand in metal-catalyzed reactions (e.g., palladium-mediated couplings). Chelation studies using UV-Vis spectroscopy and titration experiments reveal binding affinities with transition metals .

Key Research Gaps and Recommendations

- Gap : Limited data on in vivo metabolic pathways of this compound.

- Recommendation : Conduct radiolabeled studies (e.g., ¹²⁵I tracing) to track biodistribution and degradation in model organisms.

- Gap : Mechanistic insights into iodine’s role in biological target interactions.

- Recommendation : Use surface plasmon resonance (SPR) to study binding kinetics with thyroid hormone receptors .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。